molecular formula C12H16FNO B1611323 4-(5-Fluoro-2-methoxyphenyl)piperidine CAS No. 255893-55-1

4-(5-Fluoro-2-methoxyphenyl)piperidine

Cat. No.: B1611323
CAS No.: 255893-55-1
M. Wt: 209.26 g/mol
InChI Key: VSOZYVHMRRLERD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Fluoro-2-methoxyphenyl)piperidine is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26 g/mol. The purity is usually 95%.
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Properties

CAS No.

255893-55-1

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16FNO/c1-15-12-3-2-10(13)8-11(12)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3

InChI Key

VSOZYVHMRRLERD-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)F)C2CCNCC2

Canonical SMILES

COC1=C(C=C(C=C1)F)C2CCNCC2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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COc1ccc(F)cc1C1CCN(C=O)CC1
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Synthesis routes and methods II

Procedure details

The crude product of 1-formyl-4-(5-fluoro-2-methoxy-phenyl)-piperidine (0.80 g, 3.4 mmole) was dissolved in HCl (16 mL, 0.5 N) and MeOH (5 mL), and the mixture was brought to reflux for 16 hours. The mixture was cooled to room temperature and basified with NaOH (2.5 N), and extracted with EtOAc (3×25 mL) to give 4-(5-fluoro-2-methoxy-phenyl)-piperidine which was used directly without further purification.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-formyl-4-(5-fluoro-2-methoxy-phenyl)-piperidine
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

The crude product of 1-formyl-4-(5-fluoro-2-methoxy-phenyl)-piperidine (0.80 g, 3.4 mmole) (Intermediate 3) was dissolved in HCl (16 mL, 0.5 N) and MeOH (5 mL), and the mixture was brought to reflux for 16 hours. The mixture was cooled to room temperature and basified with NaOH (2.5 N), and extracted with EtOAc (3×25 mL) to give 4-(5-fluoro-2-methoxy-phenyl)-piperidine which was used directly without further purification.
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-formyl-4-(5-fluoro-2-methoxy-phenyl)-piperidine
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Intermediate 3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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